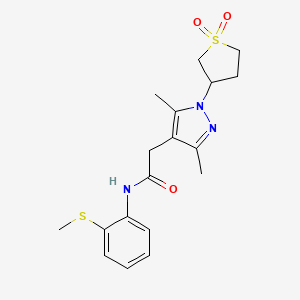![molecular formula C21H22ClFN2O3S B2477239 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851802-85-2](/img/structure/B2477239.png)
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a diethoxybenzoyl group, and a dihydroimidazole ring, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the 2-chloro-6-fluorophenylmethyl sulfide: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.
Synthesis of the diethoxybenzoyl intermediate: This step involves the acylation of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the amide.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate with an appropriate reagent such as ammonium acetate in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the diethoxybenzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or inhibitor in biochemical studies due to its unique structural features.
Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro-fluorophenyl group and the diethoxybenzoyl moiety could facilitate interactions with hydrophobic pockets in proteins, while the dihydroimidazole ring may participate in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar compounds include:
2-chloro-6-fluoroanisole: Shares the chloro-fluorophenyl group but lacks the sulfanyl and dihydroimidazole components.
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Contains a similar phenyl group but has an isoxazole ring instead of the dihydroimidazole ring.
Carfentrazone-ethyl: A herbicide with a similar phenyl group but different functional groups and overall structure.
The uniqueness of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O3S/c1-3-27-18-9-8-14(12-19(18)28-4-2)20(26)25-11-10-24-21(25)29-13-15-16(22)6-5-7-17(15)23/h5-9,12H,3-4,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIHQODMVGQAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)





![1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2477166.png)
![2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2477168.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2477170.png)

![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2477174.png)


